4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Overview
Description
The compound “4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives involves various chemical reactions . For instance, nine different imidazo-thiazole-carboxamides (ITAs) analogs were synthesized when 2,6-dimethylimidazo [2,1-b] thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl) pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH3CN.EDC-HCl during the initial phase of synthesis .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Structural Analyses and Derivative Synthesis
Research on similar thiazole derivatives and pyridinyl compounds often focuses on their synthesis and structural characterization, laying the groundwork for further applications in material science, pharmaceuticals, and catalysis. For instance, studies on thiazole and pyridine derivatives have described the synthesis of various heterocyclic compounds, elucidating their structural features and potential reactivity (Sokolov et al., 2010; Böck et al., 2020). These foundational studies are essential for understanding the chemical behavior and applications of new compounds.
Quantum Chemical Analysis
Compounds with pyridinyl and thiazole groups have been analyzed for their electronic structure and tautomerism using quantum chemical methods. This type of analysis provides insights into their electronic properties, reactivity, and potential applications in designing molecules with specific functions, such as ligands in metal coordination complexes or active moieties in pharmaceutical agents (Bhatia et al., 2013).
Antimicrobial and Anticancer Activities
Thiazole and pyridine derivatives have been extensively studied for their biological activities. Research has demonstrated that structurally similar compounds exhibit significant antimicrobial and anticancer properties, suggesting potential pharmaceutical applications. These studies involve the synthesis of novel compounds followed by in vitro evaluation against various bacterial strains and cancer cell lines, identifying promising candidates for further drug development (Dave et al., 2007; Abdo et al., 2015).
Catalytic Applications
The structural motifs found in the compound of interest are often explored for their catalytic applications. For example, studies on related pyridinyl compounds have investigated their role as ligands in catalytic systems, influencing the efficiency and selectivity of various chemical reactions. These applications are crucial in developing more sustainable and efficient synthetic methodologies (Deeken et al., 2006).
Safety And Hazards
Future Directions
Thiazole derivatives have been the focus of medicinal chemists due to their diverse biological activities . The current research aims to find new leads, which may later be translated into new drugs . The future directions in this field involve the design and development of different thiazole derivatives with improved efficacy and lesser side effects .
properties
IUPAC Name |
4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-yl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3S/c1-7-10(20-11(17)19-7)8-2-5-18-9(6-8)12(3-4-12)13(14,15)16/h2,5-6H,3-4H2,1H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKQODPFCYXYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140850 | |
Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine | |
CAS RN |
1395492-69-9 | |
Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.